molecular formula C10H10FN3O2 B13488734 1-(5-Amino-2-fluoro-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-fluoro-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13488734
M. Wt: 223.20 g/mol
InChI Key: LXGQFEUCAWYEDB-UHFFFAOYSA-N
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Description

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes both an amino group and a fluorine atom attached to a phenyl ring, as well as a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-fluorobenzene with a suitable diazinane-2,4-dione precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-amino-2-fluorophenyl)ethanone
  • 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione
  • 5’-Amino-2’-fluoroacetophenone

Uniqueness

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H10FN3O2

Molecular Weight

223.20 g/mol

IUPAC Name

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10FN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16)

InChI Key

LXGQFEUCAWYEDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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